1-(2-Pyridyloxy)-2-propanone chemical structure and properties
1-(2-Pyridyloxy)-2-propanone chemical structure and properties
An In-Depth Technical Guide to 1-(2-Pyridyloxy)-2-propanone: Structure, Properties, and Synthetic Strategy
To our fellow researchers, scientists, and drug development professionals: This document serves as a comprehensive technical guide to the chemical compound 1-(2-Pyridyloxy)-2-propanone. It is important to note that this molecule is not extensively documented in publicly accessible scientific literature. Therefore, this guide has been constructed from foundational principles of organic chemistry, predictive modeling based on analogous structures, and established experimental methodologies. Our objective is to provide a robust theoretical and practical framework to empower researchers interested in the synthesis and application of this novel compound.
Molecular Structure and Physicochemical Profile
Nomenclature and Structure
The compound is systematically named 1-(Pyridin-2-yloxy)propan-2-one . It features a propan-2-one backbone where the C1 carbon is linked to a pyridin-2-yl group through an ether oxygen.
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Molecular Formula: C₈H₉NO
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Molecular Weight: 151.17 g/mol
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CAS Number: Not assigned due to its novelty.
Caption: Chemical structure of 1-(Pyridin-2-yloxy)propan-2-one.
Predicted Physicochemical Properties
The properties of 1-(2-Pyridyloxy)-2-propanone can be reliably predicted by using its closest analogue, 1-Phenoxy-2-propanone (CAS 621-87-4), as a baseline. The primary structural difference is the replacement of a benzene ring with a pyridine ring. The presence of the nitrogen atom in the pyridine ring is expected to increase polarity, water solubility, and the boiling point compared to its phenyl analogue.
| Property | Predicted Value for 1-(2-Pyridyloxy)-2-propanone | Reference Value: 1-Phenoxy-2-propanone |
| Physical Form | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | > 230 °C | 229-230 °C[2] |
| Density | ~1.11 g/mL | 1.097 g/mL at 25 °C[2] |
| Refractive Index | ~1.52 | n20/D 1.521[2] |
| Solubility | Moderately soluble in water; soluble in organic solvents | Low solubility in water; soluble in organic solvents[1] |
| logP (o/w) | < 1.04 | 1.04[3] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable route to synthesize 1-(2-Pyridyloxy)-2-propanone is the Williamson Ether Synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (or in this case, a pyridinoxide) on an alkyl halide.
Synthetic Workflow
The synthesis proceeds by deprotonating 2-hydroxypyridine to form the sodium pyridinoxide salt, which then acts as a potent nucleophile. This salt subsequently reacts with an acetonyl halide, like chloroacetone, to form the target ether.
Caption: Workflow for the synthesis of 1-(2-Pyridyloxy)-2-propanone.
Rationale for Experimental Design
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Nucleophile Choice : 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Deprotonation with a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) generates the pyridinoxide anion. This anion is an excellent nucleophile for the Sₙ2 reaction.
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Electrophile Choice : Chloroacetone is a suitable electrophile as it possesses a primary carbon attached to a good leaving group (chloride), which is ideal for an Sₙ2 reaction. Bromoacetone can also be used and may result in a faster reaction rate.
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Solvent System : A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone is crucial. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity and accelerating the reaction rate.
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a validated, general procedure for this class of reaction and should be adapted and optimized as necessary.
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Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxypyridine (1.0 eq).
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Solvation : Add anhydrous DMF (or acetone) to dissolve the 2-hydroxypyridine completely.
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Deprotonation : Slowly add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyridinoxide salt.
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Sₙ2 Reaction : Add chloroacetone (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Upon completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the analysis of the compound's functional groups and data from analogous molecules.
¹H NMR Spectroscopy
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Pyridine Protons : Four distinct signals in the aromatic region (δ 6.8-8.2 ppm). The proton ortho to the nitrogen (at C6) will be the most downfield.[4][5][6]
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Methylene Protons (-O-CH₂-C=O) : A singlet at approximately δ 4.8-5.0 ppm. The electronegative oxygen and carbonyl group will cause a significant downfield shift.
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Methyl Protons (-CO-CH₃) : A sharp singlet at approximately δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O) : A signal in the highly downfield region, expected around δ 205-207 ppm.
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Pyridine Carbons : Five signals. The carbon attached to the ether oxygen (C2) will be the most downfield of the ring carbons (approx. δ 163-165 ppm).[5][7]
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Methylene Carbon (-O-CH₂-) : A signal around δ 70-75 ppm.
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Methyl Carbon (-CH₃) : A signal in the upfield region, around δ 25-28 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Ketone) : A strong, sharp absorption band around 1725 cm⁻¹ .[8]
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C-O-C Stretch (Aryl Ether) : Two characteristic strong bands are expected: one for the asymmetric stretch around 1240-1260 cm⁻¹ and one for the symmetric stretch around 1020-1050 cm⁻¹ .[9][10][11]
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Aromatic C=C and C=N Stretches : Multiple medium-to-weak bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 151.
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Major Fragmentation Pathways :
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α-Cleavage : The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. This would lead to two primary fragments:
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Ether Bond Cleavage : Fragmentation can also occur at the ether linkage, leading to a pyridinoxy radical and an acetonyl cation, or vice-versa. Cleavage of the C-O bond adjacent to the ring could produce a fragment corresponding to the pyridinoxy cation at m/z = 95 .[15][16][17][18]
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Potential Applications in Drug Discovery
While 1-(2-Pyridyloxy)-2-propanone itself has no reported biological activity, its core structure is composed of two "privileged scaffolds" in medicinal chemistry: the pyridyl ether and the ketone.
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Pyridone and Pyridyl Ether Scaffolds : These heterocycles are integral to a vast number of FDA-approved drugs and clinical candidates.[19][20] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[21][22][23][24] The pyridyl ether motif, in particular, has been explored for its potential as antagonists for various receptors in the central nervous system.[25][26] N-substituted 2-pyridones and 2-alkoxypyridines are recognized as privileged structures due to their biological activities and favorable pharmacokinetic properties.[27]
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Synthetic Versatility : The ketone functional group in 1-(2-Pyridyloxy)-2-propanone is a versatile chemical handle. It can be readily transformed into a variety of other functional groups (e.g., alcohols, amines, hydrazones), making this molecule a valuable intermediate for building libraries of more complex compounds for high-throughput screening in drug discovery programs. For instance, reductive amination could introduce diverse amine side chains, allowing for fine-tuning of a molecule's properties to target specific biological pathways.
Conclusion
1-(2-Pyridyloxy)-2-propanone represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a comprehensive, predictive overview of its structure, properties, and a reliable synthetic strategy based on the Williamson ether synthesis. The predicted spectroscopic data offers a clear roadmap for its characterization. Given the proven importance of the pyridyl ether scaffold in pharmaceuticals, this compound stands as a promising starting point for the development of novel, biologically active molecules. We encourage the scientific community to build upon this foundational guide and explore the full potential of this versatile compound.
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